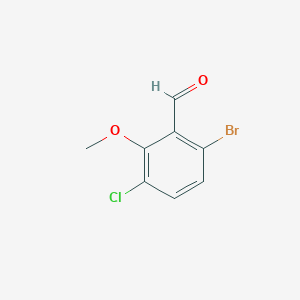
tert-Butyl 3-ethynylazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 3-ethynylazepane-1-carboxylate (TBEC) is a synthetic compound of the azepane class of molecules, which are cyclic ethers with a three-membered ring structure. It is a versatile compound, with a wide range of applications in scientific research and a variety of biochemical and physiological effects.
科学研究应用
Tert-Butyl 3-ethynylazepane-1-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amino acids, carbohydrates, and nucleosides. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of polymers, dyes, and surfactants.
作用机制
The mechanism of action of tert-Butyl 3-ethynylazepane-1-carboxylate is not fully understood. However, it is known to be involved in a variety of biochemical and physiological processes. It has been shown to be involved in the regulation of gene expression, cell signaling, and protein synthesis. Additionally, this compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as to have a positive effect on the immune system. Additionally, this compound has been shown to have anti-tumor and anti-cancer effects, and to be involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
Tert-Butyl 3-ethynylazepane-1-carboxylate has a number of advantages and limitations for lab experiments. One of the major advantages of this compound is its low toxicity, which allows it to be used safely in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound has a limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are a number of potential future directions for tert-Butyl 3-ethynylazepane-1-carboxylate. One potential direction is the use of this compound in the development of new pharmaceuticals and other compounds. Additionally, this compound could be used to investigate the mechanism of action of a variety of enzymes and other proteins, as well as to study the effects of this compound on gene expression and cell signaling. Additionally, this compound could be used in the development of new polymers, dyes, and surfactants. Finally, this compound could be used to explore its potential as an anti-inflammatory, antioxidant, and immune-modulating agent.
合成方法
Tert-Butyl 3-ethynylazepane-1-carboxylate can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Buchwald-Hartwig reaction. The Wittig reaction is a classic organic synthesis method that involves the formation of an organophosphorus ylide, which then reacts with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a variation of the Wittig reaction, in which the ylide is formed from an aldehyde or ketone and a phosphonate ester. The Buchwald-Hartwig reaction involves the use of an aryl halide and a phosphine to form an aryl phosphine, which then reacts with an aldehyde or ketone to form an alkene.
属性
IUPAC Name |
tert-butyl 3-ethynylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJMEKYEATMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)







